Cas no 2580249-36-9 (Ethyl 4-(3-fluoroazetidin-3-yl)benzoate)

Ethyl 4-(3-fluoroazetidin-3-yl)benzoate 化学的及び物理的性質
名前と識別子
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- 2580249-36-9
- ethyl 4-(3-fluoroazetidin-3-yl)benzoate
- EN300-27732166
- Ethyl 4-(3-fluoroazetidin-3-yl)benzoate
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- インチ: 1S/C12H14FNO2/c1-2-16-11(15)9-3-5-10(6-4-9)12(13)7-14-8-12/h3-6,14H,2,7-8H2,1H3
- InChIKey: IXDCUFADKODIEX-UHFFFAOYSA-N
- ほほえんだ: FC1(C2C=CC(C(=O)OCC)=CC=2)CNC1
計算された属性
- せいみつぶんしりょう: 223.10085685g/mol
- どういたいしつりょう: 223.10085685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 258
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 38.3Ų
Ethyl 4-(3-fluoroazetidin-3-yl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27732166-0.5g |
ethyl 4-(3-fluoroazetidin-3-yl)benzoate |
2580249-36-9 | 95.0% | 0.5g |
$905.0 | 2025-03-19 | |
Enamine | EN300-27732166-2.5g |
ethyl 4-(3-fluoroazetidin-3-yl)benzoate |
2580249-36-9 | 95.0% | 2.5g |
$1848.0 | 2025-03-19 | |
Enamine | EN300-27732166-5.0g |
ethyl 4-(3-fluoroazetidin-3-yl)benzoate |
2580249-36-9 | 95.0% | 5.0g |
$2732.0 | 2025-03-19 | |
Enamine | EN300-27732166-5g |
ethyl 4-(3-fluoroazetidin-3-yl)benzoate |
2580249-36-9 | 5g |
$2732.0 | 2023-09-10 | ||
Enamine | EN300-27732166-0.05g |
ethyl 4-(3-fluoroazetidin-3-yl)benzoate |
2580249-36-9 | 95.0% | 0.05g |
$792.0 | 2025-03-19 | |
Enamine | EN300-27732166-0.1g |
ethyl 4-(3-fluoroazetidin-3-yl)benzoate |
2580249-36-9 | 95.0% | 0.1g |
$829.0 | 2025-03-19 | |
Enamine | EN300-27732166-0.25g |
ethyl 4-(3-fluoroazetidin-3-yl)benzoate |
2580249-36-9 | 95.0% | 0.25g |
$867.0 | 2025-03-19 | |
Enamine | EN300-27732166-10g |
ethyl 4-(3-fluoroazetidin-3-yl)benzoate |
2580249-36-9 | 10g |
$4052.0 | 2023-09-10 | ||
Enamine | EN300-27732166-1g |
ethyl 4-(3-fluoroazetidin-3-yl)benzoate |
2580249-36-9 | 1g |
$943.0 | 2023-09-10 | ||
Enamine | EN300-27732166-10.0g |
ethyl 4-(3-fluoroazetidin-3-yl)benzoate |
2580249-36-9 | 95.0% | 10.0g |
$4052.0 | 2025-03-19 |
Ethyl 4-(3-fluoroazetidin-3-yl)benzoate 関連文献
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2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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10. Augmentation of air cathode microbial fuel cell performance using wild type Klebsiella variicolaM. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
Ethyl 4-(3-fluoroazetidin-3-yl)benzoateに関する追加情報
Ethyl 4-(3-fluoroazetidin-3-yl)benzoate: A Comprehensive Overview
Ethyl 4-(3-fluoroazetidin-3-yl)benzoate, with CAS No. 2580249-36-9, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a benzoate ester group with a fluoroazetidine ring. The Ethyl 4-(3-fluoroazetidin-3-yl)benzoate moiety has been the focus of numerous studies due to its potential applications in drug development and material science.
The synthesis of Ethyl 4-(3-fluoroazetidin-3-yl)benzoate involves a multi-step process that typically begins with the preparation of the azetidine ring. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the overall cost and environmental impact. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product purity.
One of the most promising applications of Ethyl 4-(3-fluoroazetidin-3-yl)benzoate lies in its potential as a building block for more complex molecules. Its azetidine ring, which is a four-membered cyclic amine, provides a rigid structure that can be further functionalized to create bioactive compounds. For instance, studies have shown that derivatives of this compound exhibit moderate inhibitory activity against certain enzymes, making them candidates for drug discovery programs targeting neurodegenerative diseases.
Another area of interest is the exploration of Ethyl 4-(3-fluoroazetidin-3-yl)benzoate in materials science. The compound's unique electronic properties make it a potential candidate for use in organic electronics, such as field-effect transistors and light-emitting diodes. Recent research has focused on optimizing its solubility and stability under various conditions to enhance its applicability in these technologies.
In terms of toxicity and environmental impact, Ethyl 4-(3-fluoroazetidin-3-yl)benzoate has been subjected to rigorous testing. Initial studies suggest that it exhibits low acute toxicity in laboratory animals, but long-term effects require further investigation. Additionally, researchers are exploring methods to recycle or degrade this compound safely to minimize its environmental footprint.
The future outlook for Ethyl 4-(3-fluoroazetidin-3-yl)benzoate is bright, with ongoing research aimed at expanding its applications and improving its synthesis methods. Collaborative efforts between academic institutions and industry partners are expected to drive innovation in this field, leading to new breakthroughs in both pharmaceuticals and materials science.
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